molecular formula C5H7F3N2O B12362844 5-(Trifluoromethyl)diazinan-3-one

5-(Trifluoromethyl)diazinan-3-one

Cat. No.: B12362844
M. Wt: 168.12 g/mol
InChI Key: AFCRDJDKQHUATK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)diazinan-3-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a diazinanone ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound’s chemical behavior and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides . This approach is advantageous due to the availability of reagents, mild reaction conditions, and high efficiency.

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethyl)diazinan-3-one often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)diazinan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazinanones .

Scientific Research Applications

5-(Trifluoromethyl)diazinan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)diazinan-3-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition or activation of specific biological pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)diazinan-3-one is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C5H7F3N2O

Molecular Weight

168.12 g/mol

IUPAC Name

5-(trifluoromethyl)diazinan-3-one

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h3,9H,1-2H2,(H,10,11)

InChI Key

AFCRDJDKQHUATK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNNC1=O)C(F)(F)F

Origin of Product

United States

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